molecular formula C20H28CuN2O6 B13352174 Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-

Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-

Cat. No.: B13352174
M. Wt: 456.0 g/mol
InChI Key: ZNZXPAMDJLONLJ-UHFFFAOYSA-L
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Description

Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- is a copper complex with the molecular formula C20H30CuN2O6

Properties

Molecular Formula

C20H28CuN2O6

Molecular Weight

456.0 g/mol

IUPAC Name

copper;4-acetyl-2-butan-2-yl-3-oxo-1,2-dihydropyrrol-5-olate

InChI

InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,11,14H,4H2,1-3H3;/q;;+2/p-2

InChI Key

ZNZXPAMDJLONLJ-UHFFFAOYSA-L

Canonical SMILES

CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.[Cu+2]

Origin of Product

United States

Preparation Methods

Detailed Synthesis Protocol

  • Materials Needed :

    • 3-Acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione
    • Copper(II) chloride or other suitable copper salts
    • Ethanol or methanol
    • Distilled water
  • Procedure :

    • Ligand Synthesis : Synthesize the 3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione ligand through appropriate condensation reactions.
    • Complex Formation : Dissolve the ligand in ethanol or methanol. Add a copper salt (e.g., copper(II) chloride) to the solution. Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
    • Purification : Filter the solution to remove any impurities. The resulting complex can be purified further by recrystallization.

Chemical Reaction

The chemical reaction for forming Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4], can be summarized as follows:

$$ \text{Cu}^{2+} + 2 \times \text{3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione} \rightarrow \text{Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]} $$

Analysis of the Compound

Physical and Chemical Properties

Biological Activity

Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4], exhibits antimicrobial properties and has been studied for its potential in cancer therapy due to its ability to generate reactive oxygen species.

Data Table: Physical and Chemical Properties

Property Description
Molecular Formula C20H28CuN2O6
Molecular Weight Approximately 456.0 g/mol
Coordination Structure Bidentate chelation by pyrrolidinedione units
Biological Activity Antimicrobial, potential in cancer therapy

Research Findings and Applications

Research on Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4], highlights its potential in both industrial and biological applications. Its ability to interact with biological molecules, such as proteins and nucleic acids, suggests therapeutic potential. However, these interactions can also lead to toxicity depending on concentration and exposure context.

Applications

  • Biological Systems : Studies on the interactions with biological molecules have shown potential therapeutic effects or toxicity.
  • Industrial Settings : Used in various chemical environments due to its enhanced stability and reactivity.

Data Table: Applications and Biological Activity

Application/Activity Description
Biological Systems Potential therapeutic effects or toxicity
Industrial Settings Enhanced stability and reactivity in chemical environments
Antimicrobial Properties Inhibits microbial growth through oxidative stress
Cancer Therapy Potential use due to reactive oxygen species generation

Chemical Reactions Analysis

Types of Reactions

Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.

    Reduction: It can be reduced to form lower oxidation state copper complexes.

    Substitution: Ligand substitution reactions can occur, where the pyrrolidinedione ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include various copper complexes with different ligands and oxidation states, depending on the reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate is used as a catalyst in various organic reactions, including cross-coupling reactions.
  • Biology It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine This compound is investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Studies also suggest that copper complexes might be developed for the protection of normal tissues in association with cancer radiotherapy and protection against occupational exposures to hazardous radiation .
  • Industry It is utilized in the development of new materials and as a precursor for other copper-based compounds.

Chemical Reactions

Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate can undergo several types of chemical reactions:

  • Oxidation The copper center can be oxidized to higher oxidation states under specific conditions using oxidizing agents like hydrogen peroxide and potassium permanganate. The major products formed are higher oxidation state copper complexes.
  • Reduction The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride and lithium aluminum hydride. The major products formed are lower oxidation state copper complexes.
  • Substitution Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands using an excess of the new ligand and heating the reaction mixture. The major product formed is new copper complexes with different ligands.

Mechanism of Action

The mechanism of action of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- involves its interaction with molecular targets such as enzymes and cellular receptors. The copper ion in the complex can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The pyrrolidinedione ligands also play a role in stabilizing the complex and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-
  • Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate

Uniqueness

Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- is unique due to its specific ligand structure, which provides distinct coordination properties and reactivity compared to other copper complexes.

Biological Activity

Copper complexes have garnered significant attention in recent years due to their diverse biological activities, particularly in the field of cancer treatment. The compound Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4] , also known as a copper(II) complex, exhibits promising anticancer properties through various mechanisms. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4] can be represented as follows:

  • Chemical Formula : C₁₄H₁₄CuN₂O₄
  • Molecular Weight : 318.84 g/mol

Copper complexes exert their biological effects through several mechanisms:

  • Induction of Apoptosis : Copper ions can activate apoptosis signaling pathways in cancer cells. For instance, studies indicate that copper(II) complexes induce apoptosis via caspase-dependent mitochondrial signaling pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) generation .
  • Cytotoxicity : The cytotoxic effects of copper complexes have been extensively studied. Research shows that these compounds demonstrate significant cytotoxicity against various cancer cell lines, including BEL-7404 and MCF7 cells. The cytotoxicity is often enhanced by the presence of specific ligands that facilitate copper ion complexation .
  • DNA Interaction : Copper complexes can bind to DNA and induce strand breaks, contributing to their anticancer activity. This interaction is believed to be mediated through the generation of ROS, which cleaves DNA strands and triggers cellular apoptosis .

Case Studies

Several studies highlight the biological activity of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]:

  • Study on Cytotoxicity : A comparative analysis demonstrated that copper(II) complexes exhibit varying levels of cytotoxicity against different tumor models. The study found that the lipophilicity of substituents on the ligands significantly influenced the cytotoxic profile against Ehrlich ascites carcinoma cells .
  • Mechanistic Insights : Research indicates that copper(II) complexes can effectively inhibit RNA-dependent DNA polymerases and interfere with viral replication processes, showcasing their potential as antiviral agents in addition to their anticancer properties .

Table 1: Summary of Biological Activity

Compound NameTarget CellsMechanism of ActionCytotoxicity (IC50)
Copper Complex ABEL-7404Apoptosis induction15 µM
Copper Complex BMCF7DNA cleavage10 µM
Copper Complex CHT29ROS generation20 µM

Table 2: Comparative Analysis of Cytotoxicity

Ligand TypeCytotoxicity ProfileSelectivity Index
BidentateHighModerate
TridentateModerateHigh
TetradentateVery HighLow

Q & A

Q. Why might magnetic susceptibility data conflict with EPR results?

  • Answer : Magnetic moments (μeff) indicating paramagnetism (Cu²+) may conflict with EPR silence due to:
  • Spin-spin coupling : Antiferromagnetic interactions in dimeric species.
  • Low symmetry : Zero-field splitting in distorted geometries.
    Mitigate via low-temperature SQUID measurements and dilute sample preparation .

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